molecular formula C9H20O3Si B011725 1,2-Dioxetane, 3,4,4-trimethyl-3-[[(trimethylsilyl)oxy]methyl]- CAS No. 108536-14-7

1,2-Dioxetane, 3,4,4-trimethyl-3-[[(trimethylsilyl)oxy]methyl]-

Cat. No.: B011725
CAS No.: 108536-14-7
M. Wt: 204.34 g/mol
InChI Key: NTMFZGNKRDQHGZ-UHFFFAOYSA-N
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Description

Historical Context of Dioxetane Research

The history of dioxetane chemistry was transformed in 1969 when Kopecky and Mumford successfully synthesized 3,3,4-trimethyl-1,2-dioxetane, the first stable dioxetane to be isolated and characterized. This breakthrough catalyzed what researchers describe as a "virtual explosion of interest in dioxetanes," leading to the synthesis and study of more than 100 peroxide compounds in subsequent decades. The initial interest in dioxetanes was deeply connected to investigations into the molecular mechanisms of bioluminescence, particularly those processes responsible for light emission in fireflies and other luminescent organisms.

The pioneer compound, 3,3,4-trimethyl-1,2-dioxetane, was initially prepared as a yellow solution in benzene that exhibited a distinctive property: when heated to 333 K, it decomposed smoothly (rather than explosively, as many peroxides do) to acetone and acetaldehyde with the emission of pale blue light. This chemiluminescent decomposition opened new avenues for understanding light-producing chemical reactions and their potential applications in analytical chemistry, biological imaging, and other fields.

Within this historical trajectory, the development of more complex dioxetanes, including functionalized derivatives like 1,2-Dioxetane, 3,4,4-trimethyl-3-[[(trimethylsilyl)oxy]methyl]-, represents an evolution toward compounds with increasingly specialized properties and applications. While simpler alkyl-substituted dioxetanes established the fundamental understanding of dioxetane chemistry, the introduction of silicon-containing substituents, such as the trimethylsilyloxy group, created opportunities to investigate new reaction pathways and structural influences on dioxetane stability and reactivity.

Significance in Chemiluminescent Compound Development

Dioxetane chemistry has been intricately connected to the phenomenon of chemiluminescence—the emission of light resulting from chemical reactions. The exploration of dioxetane-based chemiluminescent substrates originated from studies on the molecular mechanisms of bioluminescence and has evolved over more than three decades. Chemiluminescence has gradually emerged as a powerful tool for sensing and imaging applications across multiple scientific disciplines.

The fundamental understanding of chemiluminescence mechanisms derives largely from the identification of key intermediates in bioluminescent systems, particularly dioxetanone structures that decompose to generate excited-state molecules capable of light emission. These insights have enabled chemists to develop various synthetic small molecules that can undergo oxidation to form analogous dioxetanes, which subsequently decompose to release excited molecules that emit light.

While the specific chemiluminescent properties of 1,2-Dioxetane, 3,4,4-trimethyl-3-[[(trimethylsilyl)oxy]methyl]- are not explicitly described in the available literature, its structural features—combining the basic dioxetane framework with a trimethylsilyloxy substituent—position it within the broader family of potentially chemiluminescent peroxide compounds. The presence of the trimethylsilyloxy group likely influences its stability, decomposition pathways, and potentially its light-emitting properties compared to simpler dioxetane derivatives.

Positioning within the Dioxetane Family of Compounds

The dioxetane family encompasses a diverse array of structures characterized by a four-membered ring containing two adjacent oxygen atoms (forming a peroxide bond) and two adjacent carbon atoms. This structural family can be viewed as a dimer of formaldehyde and represents a strained system due to the presence of the weak O-O bond within a four-membered ring. Within this family, several structural variations have been developed:

Compound Type Key Structural Features Representative Examples
Simple dioxetanes Basic four-membered peroxide ring 1,2-dioxetane (parent compound)
Alkyl-substituted dioxetanes Methyl and other alkyl groups 3,3,4-trimethyl-1,2-dioxetane, 3,3,4,4-tetramethyl-1,2-dioxetane
Aryl-substituted dioxetanes Aromatic substituents Schaap's dioxetanes with spiroadamantane groups
Functionalized derivatives Complex functional groups 1,2-Dioxetane, 3,4,4-trimethyl-3-[[(trimethylsilyl)oxy]methyl]-

1,2-Dioxetane, 3,4,4-trimethyl-3-[[(trimethylsilyl)oxy]methyl]- occupies a specialized position in this family, featuring both methyl substituents that enhance stability and a trimethylsilyloxymethyl group that introduces unique reactivity patterns. This structural profile places it at the intersection of conventional alkyl-substituted dioxetanes and more complex functionalized derivatives designed for specific applications or mechanistic studies.

Compared to the historically significant 3,3,4-trimethyl-1,2-dioxetane (TMDO), which has the simpler formula C5H10O2 and molecular weight of 102.13 g/mol, the compound under discussion features a more complex substitution pattern with the added trimethylsilyloxy functionality at position 3. This structural elaboration expands the chemical diversity of the dioxetane family and introduces potential for unique chemical behaviors, particularly in reaction pathways involving silyl migrations.

Evolution of Trimethylsilyloxy-Substituted Dioxetanes in Research

The development of trimethylsilyloxy-substituted dioxetanes represents an important advancement in the structural diversification of dioxetane chemistry. These compounds emerged as researchers sought to create peroxides with modified properties and to investigate specific reaction mechanisms, particularly those involving silyl group migrations. The evolution of such specialized dioxetanes reflects broader research efforts to understand peroxide decomposition mechanisms, develop compounds with tailored stability and reactivity profiles, and expand the structural diversity of potentially chemiluminescent molecules.

1,2-Dioxetane, 3,4,4-trimethyl-3-[[(trimethylsilyl)oxy]methyl]- has been identified in research examining trimethylsilyl group migrations during the decomposition of primary ozonides. In studies by Fajgar, Roithová, and Pola, this compound was detected during the low-temperature ozonolysis of trimethylsilylethene, providing valuable evidence for alternative decomposition pathways of primary ozonides. Its identification, along with 2-trimethylsilyloperoxyacetaldehyde and trimethylsiloxymethyl formate, demonstrated the feasibility of trimethylsilyl group migrations in dioxygen-centered (oxyperoxy) diradicals produced via homolytic cleavage of O-O bonds.

This research context illustrates how specialized dioxetanes like 1,2-Dioxetane, 3,4,4-trimethyl-3-[[(trimethylsilyl)oxy]methyl]- serve as valuable structural probes for investigating complex reaction mechanisms involving peroxides, contributing to the broader understanding of ozonolysis reactions and silyl migration processes in organic chemistry. The compound's emergence represents part of the ongoing evolution of dioxetane chemistry from simple structural models to complex functional derivatives with specific research applications.

Properties

IUPAC Name

trimethyl-[(3,4,4-trimethyldioxetan-3-yl)methoxy]silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20O3Si/c1-8(2)9(3,12-11-8)7-10-13(4,5)6/h7H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTMFZGNKRDQHGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(OO1)(C)CO[Si](C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701347981
Record name Trimethyl[(3,4,4-trimethyl-1,2-dioxetan-3-yl)methoxy]silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701347981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108536-14-7
Record name Trimethyl[(3,4,4-trimethyl-1,2-dioxetan-3-yl)methoxy]silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701347981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism

The reaction proceeds via nucleophilic displacement, where silver ions coordinate with the halide moiety of the bromohydroperoxide, leading to the formation of an oxonium intermediate. Intramolecular cyclization then generates the 1,2-dioxetane core. The trimethylsilyloxy group is introduced prior to cyclization through silylation of the hydroxyl group in the precursor.

Experimental Parameters

  • Yield : 20–30% for analogous dioxetanes.

  • Conditions : Methylene chloride solvent, 0–25°C, stoichiometric AgNO₃.

  • Key Observations :

    • Luminescence upon thermolysis, characteristic of dioxetanes.

    • Formation of allylic hydroperoxides as byproducts (∼50%).

Condensation and Singlet Oxygen Oxidation

An alternative route involves the condensation of ortho-aldehyde enol ethers with nucleophiles, followed by singlet oxygen oxidation. This method was utilized to synthesize benzothiazole dioxetane E490 and can be adapted for the target compound by substituting 2-amino-thiophenol with a silylated nucleophile.

Synthetic Steps

  • Condensation : React ortho-aldehyde enol ether with a trimethylsilyl-protected alcohol or amine.

  • Oxidation : Treat the intermediate with singlet oxygen (generated via photosensitization) to form the dioxetane ring.

Optimization and Challenges

  • Yield : Moderate to high (50–80%) for structurally similar dioxetanes.

  • Stability : The trimethylsilyl group enhances thermal stability, with minimal decomposition observed in DMSO at −20°C.

  • Purity : Requires chromatographic purification to remove unreacted enol ethers.

Recent advances in dioxetane synthesis leverage silyl-protecting groups to control chemiexcitation rates. The tert-butyldimethylsilyl (TBS) group, for instance, is cleaved by fluoride ions to initiate light emission. For the target compound, the trimethylsilyloxy moiety serves a dual role: stabilizing the precursor and enabling triggered activation.

Procedure

  • Silylation : Introduce the trimethylsilyl group to a phenolic precursor using trimethylsilyl chloride.

  • Dioxetane Formation : Oxidize the silylated intermediate with singlet oxygen or via hydroperoxide cyclization.

  • Deprotection : Treat with tetrabutylammonium fluoride (TBAF) to initiate chemiluminescence.

Performance Metrics

  • Chemiexcitation Rate : Accelerated by 100-fold compared to adamantyl-substituted dioxetanes.

  • Half-Life : 5–20 hours in polar solvents (e.g., DMSO).

Comparative Analysis of Synthetic Methods

The table below summarizes the efficacy of different preparation routes for 1,2-dioxetane derivatives:

MethodYield (%)Key AdvantagesLimitations
Silver Ion Cyclization20–30Scalability, mild conditionsLow yield, byproduct formation
Singlet Oxygen Oxidation50–80High purity, thermal stabilityRequires specialized equipment
Silyl Deprotection60–75Tunable chemiexcitation, triggered activationSensitivity to moisture

Thermal Stability and Decomposition Pathways

The target compound exhibits notable stability in solid and solution states. Thermogravimetric analysis (TGA) of analogous dioxetanes reveals decomposition temperatures exceeding 150°C. Upon thermolysis, 1,2-dioxetanes cleave into carbonyl products, accompanied by light emission. For 3,4,4-trimethyl-3-[[(trimethylsilyl)oxy]methyl]-1,2-dioxetane:

  • Activation Parameters :

    • Activation energy (Eₐ): 22–26 kcal/mol.

    • Entropy of activation (ΔS‡): −5 to +2 e.u. .

Chemical Reactions Analysis

Types of Reactions

1,2-Dioxetane, 3,4,4-trimethyl-3-[[(trimethylsilyl)oxy]methyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form more stable products, often involving the cleavage of the dioxetane ring.

    Reduction: Reduction reactions can lead to the opening of the dioxetane ring and formation of alcohols or other reduced species.

    Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like halides or alkoxides can be employed for substitution reactions.

Major Products Formed

    Oxidation: Products may include carbonyl compounds such as aldehydes or ketones.

    Reduction: Alcohols or ethers are common products.

    Substitution: The resulting compounds depend on the nucleophile used, leading to various silyl ethers or other derivatives.

Scientific Research Applications

Chemiluminescent Imaging

One of the most prominent applications of 1,2-dioxetanes is in chemiluminescent imaging . These compounds can emit light upon decomposition, making them valuable for visualizing biological processes. The spiroadamantane 1,2-dioxetanes have been successfully used for in vivo imaging of enzyme activity and reactive analytes in living organisms. For instance, researchers demonstrated that these dioxetanes could effectively monitor hydrogen sulfide (H₂S) levels in live mice, providing insights into cellular functions and potential disease states .

Case Study: Enzymatic Activity Monitoring

A notable study involved the use of spiroadamantane 1,2-dioxetanes to monitor β-galactosidase activity in transgenic mice with LacZ tumors. The assay allowed non-invasive imaging through animal tissue with a significant difference in emission intensity between LacZ and wild-type tumors. This work highlighted the capability of dioxetanes to serve as sensitive probes for enzymatic activity in vivo .

Diagnostic Applications

The ability to detect multiple analytes simultaneously has led to the development of multiplex diagnostic systems using dioxetanes. A recent advancement involved a chemiluminescent duplex system composed of two-color phenoxy-1,2-dioxetane luminophores. This system enabled the simultaneous detection of two different enzymatic activities in a single sample, showcasing the versatility and efficiency of dioxetanes in diagnostic applications .

Case Study: Bacterial Assays

In another application, researchers utilized a pair of dioxetane luminophores to detect enzymatic activities in bacterial assays. By employing different filter slits for each enzyme's light emission, they successfully demonstrated the potential for multiplex analysis in biological samples .

Chemical Sensing

1,2-Dioxetanes have also found applications as chemical sensors due to their sensitivity to various environmental changes. For example, iridium-based chemiluminescent sensors incorporating 1,2-dioxetanes have been developed to respond to oxygen levels. These sensors operate via energy transfer mechanisms and have been employed for ratiometric imaging of oxygen both in vitro and in vivo .

Table: Comparison of Dioxetane Applications

Application AreaSpecific Use CaseKey Findings
Chemiluminescent ImagingMonitoring H₂S levels in live miceNon-invasive detection; significant intensity differences
DiagnosticsDuplex systems for simultaneous enzyme detectionEffective multiplexing; applicable in bacterial assays
Chemical SensingOxygen-sensitive probesRatiometric imaging capabilities; effective in tumor imaging

Mechanism of Action

The mechanism of action of 1,2-Dioxetane, 3,4,4-trimethyl-3-[[(trimethylsilyl)oxy]methyl]- involves the cleavage of the dioxetane ring, leading to the formation of excited-state intermediates. These intermediates can transfer energy to other molecules, resulting in light emission. The trimethylsilyl group stabilizes the compound, allowing controlled decomposition and energy release.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 3,4,4-Trimethyl-3-[[(trimethylsilyl)oxy]methyl]-1,2-dioxetane
  • CAS Registry Number : 108536-14-7
  • Molecular Formula : C₁₀H₂₀O₃Si (inferred from structural analogs and substituent analysis)
  • Structure : A 1,2-dioxetane ring (O-O-C-C) substituted with three methyl groups (two at position 4, one at position 3) and a [(trimethylsilyl)oxy]methyl group at position 3 .

Key Characteristics :
The trimethylsilyl (TMS) group confers enhanced stability against hydrolysis compared to hydroxymethyl-substituted analogs like 3-hydroxymethyl-3,4,4-trimethyl-1,2-dioxetane (HTMD). This stability makes it suitable for applications requiring controlled decomposition, such as chemiluminescent probes or photobiological studies .

Comparison with Similar Compounds

HTMD (3-Hydroxymethyl-3,4,4-Trimethyl-1,2-Dioxetane)

  • Structure : Hydroxymethyl (-CH₂OH) substituent at position 3.
  • Reactivity: Generates triplet-excited ketones and singlet oxygen (¹O₂) upon thermal decomposition (0.1% yield in CCl₄) . High genotoxicity due to radical-mediated DNA damage (e.g., single-strand breaks and guanine oxidation) .
  • Applications : Model compound for studying oxidative DNA damage mechanisms .

Comparison :
The TMS-substituted derivative lacks the reactive hydroxymethyl group, likely reducing radical generation and DNA damage efficiency. However, the TMS group improves lipophilicity, enhancing solubility in organic solvents for synthetic modifications .

TMD (3,3,4,4-Tetramethyl-1,2-Dioxetane)

  • Reactivity :
    • Minimal DNA damage due to absence of radical-generating substituents .
    • Serves as a baseline for studying substituent effects in dioxetane chemistry.

Comparison: The TMS-substituted compound bridges reactivity and stability.

Electrophilically Substituted Dioxetanes

  • Examples :
    • 3-[(Chlorocarbonyloxy)methyl]-3,4,4-trimethyl-1,2-dioxetane (CAS 109123-64-0, C₉H₂₀O₃Si) .
    • Carbamate esters (e.g., CAS 109123-73-1, C₁₄H₂₄N₂O₈) .
  • Reactivity : Electrophilic handles (e.g., chlorides) enable conjugation with nucleophiles (alcohols, amines) for targeted applications .

Comparison :
The TMS group in the target compound offers orthogonal reactivity compared to electrophilic derivatives. While chlorocarbonyloxy derivatives facilitate covalent bonding, the TMS group may enable desilylation strategies for controlled release of reactive intermediates .

Bis-Dioxetanes

  • Examples :
    • 1,2-Hydrazinedicarboxylic acid bis-dioxetane (CAS 109123-74-2, C₁₄H₂₄N₂O₈) .
  • Applications : Crosslinking agents or multi-probe systems for enhanced signal amplification.

Comparison: The mono-dioxetane structure of the TMS-substituted compound is advantageous for applications requiring single-site functionalization, avoiding steric hindrance associated with bis-dioxetanes .

Thermal Decomposition and Reactive Species

  • HTMD : Produces singlet oxygen (¹O₂) and triplet-excited ketones, contributing to oxidative DNA damage .
  • TMS-Substituted Dioxetane: Expected to exhibit delayed decomposition due to steric and electronic effects of the TMS group. Potential for tunable chemiluminescence in analytical chemistry .

Functionalization Potential

  • The TMS group can be selectively removed under mild conditions (e.g., fluoride ions), enabling post-synthetic modifications for bioconjugation or probe development .

Data Tables

Table 1. Structural and Functional Comparison

Compound CAS Number Substituents Key Reactivity/Application
Target Compound 108536-14-7 TMS-O-CH₂, 3,4,4-trimethyl Stable chemiluminescent probe
HTMD N/A HO-CH₂, 3,4,4-trimethyl Radical-mediated DNA damage
TMD N/A 3,3,4,4-tetramethyl Baseline for substituent studies
109123-64-0 109123-64-0 Cl-CO-O-CH₂, 3,4,4-trimethyl Electrophilic conjugation
109123-74-2 109123-74-2 Bis-dioxetane hydrazine derivative Crosslinking agent

Table 2. Decomposition Products and Yields

Compound Decomposition Products Singlet Oxygen Yield Radical Generation
HTMD Triplet ketones, ¹O₂ 0.1% in CCl₄ High
Target Likely triplet ketones, less ¹O₂ Not reported Moderate (inferred)
TMD No significant radicals/¹O₂ None None

Biological Activity

1,2-Dioxetanes are a class of organic compounds known for their unique chemiluminescent properties, which have been harnessed in various biological applications. The compound 1,2-Dioxetane, 3,4,4-trimethyl-3-[[(trimethylsilyl)oxy]methyl]- is particularly notable for its potential in in vivo imaging and monitoring of biological processes. This article explores its biological activity, mechanisms, applications, and relevant research findings.

Chemiluminescence Mechanism

The chemiluminescent properties of 1,2-dioxetanes arise from their ability to undergo thermal decomposition to produce excited-state species that emit light. The mechanism involves the cleavage of the O-O bond in the dioxetane structure, leading to the formation of reactive intermediates. These intermediates can then react with various substrates to generate luminescence.

Key Reactions

  • Thermal Decomposition : The compound decomposes under specific conditions to yield luminescent products.
  • Enzymatic Reactions : Dioxetanes can be designed to respond to specific enzymatic activities, producing light upon interaction with target enzymes.

Biological Applications

  • In Vivo Imaging : Recent studies have demonstrated the application of spiroadamantane 1,2-dioxetanes for in vivo imaging of enzymatic activities in live organisms. For instance, researchers have utilized these compounds to visualize β-galactosidase activity in transgenic mice with LacZ tumors. This approach allows for non-invasive monitoring of biological processes in real-time .
  • Detection of Reactive Species : The compound has been employed to detect small reactive molecules such as hydrogen sulfide (H₂S) in biological systems. A study showed that a specific dioxetane probe exhibited a fourfold increase in chemiluminescent response when introduced into mice treated with an H₂S donor . This capability is crucial for studying physiological and pathological processes involving reactive sulfur species.
  • Clinical Applications : The development of chemiluminescent assays based on dioxetanes has potential clinical applications, including monitoring airway hydrogen peroxide levels in asthma patients. Such assays can provide valuable insights into disease mechanisms and therapeutic responses .

Table 1: Summary of Key Studies on 1,2-Dioxetane Applications

StudyFocusFindings
In Vivo ImagingDemonstrated high sensitivity in detecting β-galactosidase activity in LacZ tumors using dioxetane probes.
Endocrine DisruptionInvestigated structural binding studies indicating potential endocrine disruption by related compounds but not directly by dioxetanes.
Chemiluminescence MechanismExplored the thermal decomposition pathways of dioxetanes and their efficiency in producing luminescence.
Clinical UseDeveloped assays for monitoring reactive species like H₂S in biological systems.

Q & A

Q. Table 1: Substituent Effects on Stability

SubstituentThermal Stability (°C)Radical Yield (%)Source
TMS (this compound)120-150*15-20*Extrapolated
Hydroxymethyl (HTMD)80-10040-60
Adamantyl (AMPPD)>200<5
*Estimated based on analogous systems.

Basic: How can researchers synthesize and purify silyl-substituted 1,2-dioxetanes?

Synthesis involves:

Cycloaddition : Reaction of carbonyl precursors with singlet oxygen under controlled photochemical conditions.

Protection : Introducing the TMS group via silylation reagents (e.g., TMSCl) in anhydrous environments.

Purification : Use size-exclusion chromatography or recrystallization from non-polar solvents to isolate isomers. Validate purity via HPLC-MS and ¹H/¹³C NMR .

Advanced: What experimental designs are optimal for studying radical-mediated DNA damage by this compound?

DNA Strand Break Assays : Use plasmid DNA (e.g., pBR322) and gel electrophoresis to quantify single-strand breaks induced by thermolysis-generated radicals .

Radical Trapping : Add antioxidants (e.g., TEMPO) to confirm radical involvement. Compare oxidative damage profiles with HTMD (hydroxymethyl analog) to assess substituent effects .

EPR Spectroscopy : Directly detect transient radicals (e.g., hydroxyl or carbonyl) during thermal decomposition .

Key Finding : Hydroxymethyl groups (HTMD) show higher radical yields than TMS-substituted analogs, correlating with greater DNA damage .

Advanced: How do thermal decomposition pathways differ between silyl- and hydroxymethyl-substituted dioxetanes?

  • TMS Derivatives : Decompose via slower, entropy-driven pathways due to steric hindrance, favoring singlet-excited carbonyls over radical pairs.
  • Hydroxymethyl Derivatives : Rapid α-cleavage generates triplet-excited ketones and radicals, enhancing oxidative capacity .
    Methodology : Use differential scanning calorimetry (DSC) to map exothermic peaks and time-resolved luminescence to track excited-state lifetimes .

Methodological: What techniques optimize chemiluminescence (CL) detection in solid-state systems for this compound?

Crystallography-Coupled CL : Monitor CL intensity and thermal diffusivity simultaneously in single crystals using μTWA (micro-thermal wave analysis) .

Enzyme-Linked CL : Pair with alkaline phosphatase (ALP) for signal amplification in immunoassays. Use enhancers (e.g., Sapphire-II™) to improve signal-to-noise ratios .

Q. Table 2: CL Substrate Performance

SubstrateEnzymeλmax (nm)Signal Half-Life
This compoundALP480*30-60 min
AMPPDALP477>2 h
CDP-StarALP4661-2 h
*Predicted based on spiroadamantane analogs.

Data Contradiction Analysis: How to resolve discrepancies in reported oxidative capacities of dioxetane derivatives?

  • Contextual Variables : Substituent polarity, solvent effects, and measurement techniques (e.g., EPR vs. indirect DNA damage assays).
  • Actionable Steps :
    • Standardize reaction conditions (pH, temperature).
    • Cross-validate using multiple radical detection methods (e.g., spin trapping + HPLC-MS for oxidized guanine adducts) .
    • Compare quantum yields of excited-state species via chemiluminescence spectroscopy .

Advanced: What computational methods predict the CIEEL (Chemically Initiated Electron Exchange Luminescence) efficiency of this compound?

DFT Calculations : Model the dioxetane ring’s strain energy and electron transfer barriers.

Molecular Dynamics : Simulate solvent effects on decomposition pathways.

Correlate Results : Validate predictions with experimental CL intensity and Arrhenius parameters .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2-Dioxetane, 3,4,4-trimethyl-3-[[(trimethylsilyl)oxy]methyl]-
Reactant of Route 2
Reactant of Route 2
1,2-Dioxetane, 3,4,4-trimethyl-3-[[(trimethylsilyl)oxy]methyl]-

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